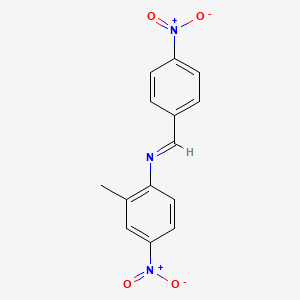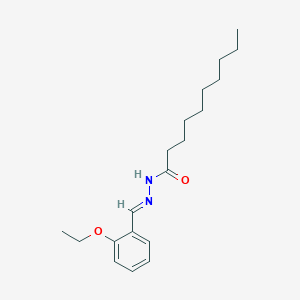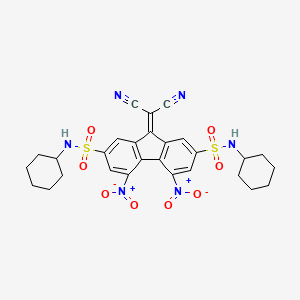![molecular formula C23H20N2O5 B11547846 4-[(E)-[(3,4-Dimethylphenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate](/img/structure/B11547846.png)
4-[(E)-[(3,4-Dimethylphenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-[(3,4-Dimethylphenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate is an organic compound characterized by its complex aromatic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its unique structure, which includes nitro, methoxy, and imino groups, contributes to its diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(3,4-Dimethylphenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the imine: The reaction between 3,4-dimethylbenzaldehyde and aniline under acidic conditions to form the imine intermediate.
Nitration: The nitration of the imine intermediate using a nitrating agent such as nitric acid to introduce the nitro group.
Esterification: The final step involves the esterification of the nitrated imine with 4-methoxybenzoic acid in the presence of a dehydrating agent like thionyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[(3,4-Dimethylphenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as halogenation or sulfonation.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated or sulfonated derivatives.
Hydrolysis: Formation of 4-methoxybenzoic acid and the corresponding alcohol.
Scientific Research Applications
4-[(E)-[(3,4-Dimethylphenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its functional groups.
Mechanism of Action
The mechanism of action of 4-[(E)-[(3,4-Dimethylphenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The imino group can form hydrogen bonds with biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-[(3,4-Dimethylphenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate
- 4-[(E)-[(3,4-Dimethylphenyl)imino]methyl]-2-nitrophenyl 4-ethoxybenzoate
- 4-[(E)-[(3,4-Dimethylphenyl)imino]methyl]-2-nitrophenyl 4-chlorobenzoate
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct reactivity and potential applications. The presence of both nitro and imino groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H20N2O5 |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
[4-[(3,4-dimethylphenyl)iminomethyl]-2-nitrophenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C23H20N2O5/c1-15-4-8-19(12-16(15)2)24-14-17-5-11-22(21(13-17)25(27)28)30-23(26)18-6-9-20(29-3)10-7-18/h4-14H,1-3H3 |
InChI Key |
ISFYUHLPANTCGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=CC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(4-chlorophenyl)methylidene]-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanehydrazide](/img/structure/B11547763.png)
![2-(3-iodophenyl)-N-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-1,3-benzoxazol-5-amine](/img/structure/B11547775.png)
![ethyl 6-methyl-2-oxo-4-[(E)-2-phenylethenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11547778.png)
![diethyl 3-methyl-5-({[2-oxo-8-(prop-2-en-1-yl)-2H-chromen-3-yl]carbonyl}amino)thiophene-2,4-dicarboxylate](/img/structure/B11547782.png)

![4-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N,N-dimethyl-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11547785.png)
![2-[(E)-[(2-Hydroxy-6-methylphenyl)imino]methyl]-4,6-diiodophenol](/img/structure/B11547805.png)
![2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-(morpholinosulfonyl)benzamide](/img/structure/B11547809.png)
![2,4-dibromo-6-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B11547814.png)
![2-[(3-chlorobenzyl)sulfanyl]-N'-{(E)-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]methylidene}acetohydrazide](/img/structure/B11547822.png)


![N'-[(2E,3E)-4-(2-fluorophenyl)but-3-en-2-ylidene]benzohydrazide](/img/structure/B11547830.png)
![2-Methoxy-4-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl 3-bromobenzoate](/img/structure/B11547838.png)
